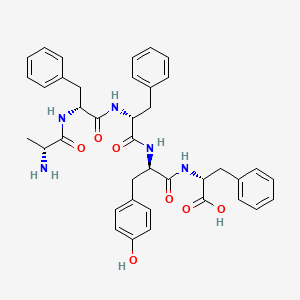

D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine

Beschreibung

D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine is a synthetic pentapeptide composed exclusively of D-amino acids. Its sequence includes three phenylalanine (D-Phe), one tyrosine (D-Tyr), and one alanine (D-Ala) residue. The aromatic-rich structure (three Phe, one Tyr) suggests possible applications in targeting hydrophobic domains or participating in π-π stacking interactions, similar to thyroid hormones like thyroxine . However, its exact biological activity and pharmacokinetic properties remain under investigation.

Eigenschaften

CAS-Nummer |

644996-97-4 |

|---|---|

Molekularformel |

C39H43N5O7 |

Molekulargewicht |

693.8 g/mol |

IUPAC-Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C39H43N5O7/c1-25(40)35(46)41-31(21-26-11-5-2-6-12-26)36(47)42-32(22-27-13-7-3-8-14-27)37(48)43-33(23-29-17-19-30(45)20-18-29)38(49)44-34(39(50)51)24-28-15-9-4-10-16-28/h2-20,25,31-34,45H,21-24,40H2,1H3,(H,41,46)(H,42,47)(H,43,48)(H,44,49)(H,50,51)/t25-,31-,32-,33-,34-/m1/s1 |

InChI-Schlüssel |

ZENFYCCPTJMVAK-BHGLIUJXSA-N |

Isomerische SMILES |

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)N |

Kanonische SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, D-alanine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid, D-phenylalanine, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-phenylalanine, D-tyrosine, and D-phenylalanine).

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

Oxidation: Dityrosine, oxidized phenylalanine derivatives.

Reduction: Reduced peptide with intact amino acid residues.

Substitution: Modified peptides with altered functional groups.

Wissenschaftliche Forschungsanwendungen

D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

Medicine: Explored for its therapeutic potential in targeting specific biological pathways.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. The presence of multiple phenylalanine residues may enhance hydrophobic interactions, while the tyrosine residue can participate in hydrogen bonding and aromatic interactions.

Vergleich Mit ähnlichen Verbindungen

Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine

Key Differences :

- Sequence : Gly-D-Phe-D-Tyr-D-Trp-D-Phe (vs. D-Ala-D-Phe-D-Phe-D-Tyr-D-Phe).

- Tryptophan (D-Trp) introduces an indole group, enhancing hydrophobicity and enabling cation-π or hydrogen-bonding interactions absent in the target peptide .

- Molecular Weight : ~800 g/mol (exact value depends on isotopic labeling; see for related data).

- Applications : Peptides containing Trp are often explored for receptor binding or antimicrobial activity due to indole’s role in membrane penetration .

Table 1: Structural and Physicochemical Comparison

| Property | Target Peptide | Gly-D-Phe-D-Tyr-D-Trp-D-Phe |

|---|---|---|

| Sequence | D-Ala-D-Phe-D-Phe-D-Tyr-D-Phe | Gly-D-Phe-D-Tyr-D-Trp-D-Phe |

| Molecular Weight | ~694 g/mol | ~800 g/mol |

| Aromatic Residues | 4 (3 Phe, 1 Tyr) | 4 (2 Phe, 1 Tyr, 1 Trp) |

| Key Functional Groups | Phenolic (Tyr), methyl (Ala) | Indole (Trp), phenolic (Tyr) |

Arg-rich Peptide with Fluorinated Modifications

Key Differences :

- Sequence : Contains D-arginyl, pentafluoro-D-phenylalanyl, and benzoyl groups ().

- Structural Features: Fluorination at phenylalanine enhances metabolic stability and lipophilicity, unlike the non-fluorinated Phe in the target peptide.

- Applications : Fluorinated peptides are often used in imaging or therapeutics due to enhanced bioavailability and resistance to enzymatic cleavage .

Table 2: Functional Modifications Comparison

| Property | Target Peptide | Arg-rich Fluorinated Peptide |

|---|---|---|

| Modifications | None | Pentafluoro-Phe, benzoyl, Arg |

| Charge | Neutral | Positively charged (multiple Arg) |

| Metabolic Stability | Moderate (D-amino acids) | High (fluorination) |

Structural Analogues from Diphenylamine Studies

Compounds like thyroxine and tofenamic acid () share aromatic stacking motifs with the target peptide. Thyroxine’s iodinated tyrosine residues enable specific receptor binding, while the target peptide’s D-Tyr may lack similar efficacy due to stereochemical differences.

Research Implications and Gaps

- The target peptide’s lack of Trp or fluorinated residues may limit its utility in applications requiring extreme hydrophobicity or metabolic stability.

Biologische Aktivität

D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine (D5) is a synthetic peptide composed entirely of D-amino acids, which differ from the more prevalent L-amino acids found in natural proteins. This unique configuration contributes to its distinct biological activities and potential therapeutic applications. The compound's structure includes five amino acids: D-alanine, three D-phenylalanines, and one D-tyrosine, which are known for their aromatic properties and hydrophobic characteristics.

The biological activity of D5 is primarily linked to its interactions with various molecular targets, including enzymes and receptors. The peptide can mimic natural substrates or inhibitors, thereby modulating biological pathways through mechanisms such as:

- Signal Transduction : D5 may influence cellular signaling pathways by binding to specific receptors.

- Enzyme Inhibition : The compound can inhibit enzymatic activities by competing with natural substrates or altering enzyme conformation.

The presence of multiple aromatic residues allows D5 to engage in π-π stacking interactions , enhancing its binding affinity to target proteins. Such interactions are crucial for its role in influencing enzyme activity and receptor signaling pathways.

Comparative Analysis with Similar Compounds

To understand the significance of D5, it's useful to compare it with similar synthetic peptides. Below is a table summarizing key features of comparable compounds:

| Compound Name | Key Features |

|---|---|

| D-Tyrosyl-D-alanylyl-D-tyrosyl-D-phenylalanine | Contains multiple tyrosine residues; studied for enzyme interactions |

| D-Lysyl-D-alanylyl-D-alanylyl-D-alanylyl | Contains lysine; focuses on different bioactivity |

| D-Tyrosyl-D-alanylyl-D-alanylyl | Similar sequence but varies in amino acid composition |

Research Findings

Recent studies have explored the biological activity of D5, focusing on its interactions with specific enzymes and receptors. Research indicates that:

- Binding Affinity : D5 demonstrates significant binding affinity towards certain enzymes, suggesting potential applications in enzyme inhibition and modulation.

- Therapeutic Potential : The unique structure of D5 positions it as a candidate for drug development aimed at targeting specific biological pathways, particularly in cancer and neurodegenerative diseases.

Case Study 1: Enzyme Interaction

A study investigated the interaction between D5 and phenylalanyl-tRNA synthetase (PheRS), a critical enzyme involved in protein synthesis. The results indicated that D5 could effectively inhibit PheRS activity, leading to decreased protein synthesis in vitro. This finding suggests that D5 could be developed as a therapeutic agent targeting protein synthesis in diseases characterized by dysregulated translation processes.

Case Study 2: Signal Transduction Modulation

Another research effort focused on the ability of D5 to modulate signaling pathways in neuronal cells. The peptide was shown to enhance the activation of certain signaling cascades involved in neuroprotection, indicating its potential use in treating neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.